3-(4-ethanesulfonamidophenyl)-5-(furan-2-yl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
The compound 3-(4-ethanesulfonamidophenyl)-5-(furan-2-yl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core. Key structural features include:
- Position 5: A furan-2-yl heterocycle, contributing electron-rich aromaticity.
- N-Substituent: A phenyl carbothioamide group at position 1, enhancing π-π stacking interactions.
This scaffold is of interest due to the pharmacological relevance of pyrazolines, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. The ethanesulfonamido and furan groups distinguish it from related analogs, warranting comparative analysis .
Properties
IUPAC Name |
5-[4-(ethylsulfonylamino)phenyl]-3-(furan-2-yl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-31(27,28)25-18-12-10-16(11-13-18)19-15-20(21-9-6-14-29-21)26(24-19)22(30)23-17-7-4-3-5-8-17/h3-14,20,25H,2,15H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUOUBIWNGBDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethanesulfonamidophenyl)-5-(furan-2-yl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data tables summarizing key research results.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The structure includes a pyrazole core substituted with a furan ring and an ethanesulfonamide group, which may contribute to its biological properties.
Antifungal Activity
Research has indicated that compounds similar to 4,5-dihydro-1H-pyrazole derivatives exhibit significant antifungal properties. For instance, studies employing the disc diffusion method have shown that various pyrazolone derivatives possess moderate to good antifungal activity against pathogens such as Candida albicans and Aspergillus niger . While specific data on the target compound's antifungal efficacy is limited, the structural similarities suggest potential activity.
Anticancer Activity
A notable aspect of pyrazole derivatives is their anticancer potential. A study conducted on related compounds demonstrated in vitro activity against breast cancer (T-47D) and melanoma (UACC-257) cell lines using the MTT assay. Compounds were assessed for their cytotoxicity, showing promising results in inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 3a | T-47D | 12.5 | Excellent |
| 4a | UACC-257 | 15.0 | Good |
| 8c | T-47D | 10.0 | Excellent |
The mechanism by which pyrazole derivatives exert their biological effects often involves inhibition of various kinases and pathways critical for cell signaling. For example, some studies have shown that related compounds can inhibit TGF-β signaling pathways, which are implicated in cancer progression and metastasis . The inhibition of these pathways suggests that the target compound may also interfere with similar molecular targets.
Case Studies
- Antifungal Evaluation : A series of synthesized pyrazolone derivatives were tested for antifungal activity using standard protocols. The results indicated that modifications in the substituents significantly influenced their efficacy against fungal strains .
- Cytotoxicity Assays : In vitro studies on the anticancer properties of pyrazolines revealed that specific structural features correlate with increased cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups was found to enhance activity .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through the reaction of furan derivatives with substituted phenyl groups, leading to various derivatives with potential biological activity. The synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to enhance solubility and bioactivity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, the compound has been noted for its effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in microorganisms .
Anticancer Properties
Studies have indicated that 3-(4-ethanesulfonamidophenyl)-5-(furan-2-yl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide may possess anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer models. The compound's ability to induce apoptosis in cancer cells is a key area of investigation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives from 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were identified based on their minimum inhibitory concentrations (MICs), showcasing the importance of structural modifications in enhancing activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 15 | Effective against Staphylococcus aureus |
| Compound B | 30 | Effective against Escherichia coli |
| Compound C | 10 | Effective against Candida albicans |
Anticancer Activity Assessment
In another study focused on anticancer properties, various derivatives were tested for their cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to the parent compound, suggesting that further development could yield potent anticancer agents .
Future Directions and Therapeutic Potential
The ongoing research into this compound highlights its potential as a versatile scaffold for drug development. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles before clinical trials.
- Structure-Activity Relationship (SAR) : Investigating how different substituents affect biological activity to optimize lead compounds for specific therapeutic targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
The substituent at position 3 of the pyrazoline core significantly influences electronic and steric properties:
Key Observations :
- Electron-donating groups (e.g., -NH₂, -NMe₂) increase electron density on the pyrazoline ring, which may modulate reactivity and binding affinity .
Substituent Variations at Position 5
The substituent at position 5 determines steric and electronic contributions:
Key Observations :
- Halogenated analogs (e.g., 4-F, 4-Br) exhibit higher polarity and crystallographic utility but may reduce metabolic stability .
Carbothioamide Substitution
The N-substituent at position 1 impacts solubility and intermolecular interactions:
Key Observations :
- N-Phenyl groups (target compound and others) favor solid-state packing via π-π interactions but may limit aqueous solubility.
- N-Methyl analogs offer improved solubility, beneficial for pharmacokinetics .
Enzyme Inhibition and Cytotoxicity
- Benzenesulfonamide Analogs : Exhibit carbonic anhydrase inhibition (IC₅₀: 10–50 nM) and cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀: 8–15 μM) .
- Target Compound : Predicted to show similar enzyme inhibition due to the sulfonamide group, with enhanced selectivity from the furan moiety.
- Halogenated Derivatives : Lower enzyme affinity (IC₅₀: 100–200 nM) but improved cytotoxicity (e.g., 4-Fluoro analog, IC₅₀: 5 μM) .
Structural and Crystallographic Insights
- X-ray Studies : Confirmed dihedral angles (pyrazoline vs. aryl rings: 10–30°) and puckering parameters (q: 0.1–0.3 Å, φ: 20–50°) for analogs, analyzed via SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
